Bis(3,5-di(9H-fluoren-9-yl)phenyl)diphenylmethane
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Overview
Description
Bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane: is a compound known for its unique properties and applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound contains four electron-donating carbazole groups linked by a diphenylsilane core, which contributes to its high thermal stability and excellent photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane typically involves the reaction of carbazole derivatives with diphenylsilane under controlled conditions. The process often includes steps such as:
Formation of Carbazole Derivatives: Carbazole is functionalized to introduce reactive groups.
Coupling Reaction: The functionalized carbazole derivatives are then coupled with diphenylsilane using catalysts and solvents to facilitate the reaction.
Industrial Production Methods: : Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using advanced techniques such as sublimation to achieve >99% purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the carbazole moieties.
Substitution: Substitution reactions can occur at the phenyl or carbazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Catalysts: Palladium or other transition metals are often used in coupling reactions.
Solvents: Dichloromethane, toluene, and other organic solvents are commonly used.
Major Products: : The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-quinone derivatives, while substitution can introduce various functional groups onto the phenyl or carbazole rings .
Scientific Research Applications
Chemistry
Host Material in OLEDs: Bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane is widely used as a host material in blue phosphorescent OLEDs due to its high triplet energy and excellent charge transport properties.
Biology and Medicine
Industry
Mechanism of Action
The compound exerts its effects primarily through its ability to transport charge and emit light. The electron-donating carbazole groups facilitate efficient charge transport, while the diphenylsilane core provides structural stability. The high triplet energy of the compound allows it to act as an effective host material in OLEDs, enhancing the device’s efficiency and stability .
Comparison with Similar Compounds
Similar Compounds
3,5-di(9H-carbazol-9-yl)tetraphenylsilane: Similar structure but with different substitution patterns.
1,3-bis(9H-carbazol-9-yl)benzene: Another carbazole-based compound used in OLEDs.
Uniqueness: : Bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane stands out due to its combination of high thermal stability, excellent photophysical properties, and efficient charge transport. These characteristics make it a preferred choice for high-performance OLED applications .
Properties
Molecular Formula |
C77H52 |
---|---|
Molecular Weight |
977.2 g/mol |
IUPAC Name |
9-[3-[[3,5-bis(9H-fluoren-9-yl)phenyl]-diphenylmethyl]-5-(9H-fluoren-9-yl)phenyl]-9H-fluorene |
InChI |
InChI=1S/C77H52/c1-3-23-53(24-4-1)77(54-25-5-2-6-26-54,55-45-49(73-65-35-15-7-27-57(65)58-28-8-16-36-66(58)73)43-50(46-55)74-67-37-17-9-29-59(67)60-30-10-18-38-68(60)74)56-47-51(75-69-39-19-11-31-61(69)62-32-12-20-40-70(62)75)44-52(48-56)76-71-41-21-13-33-63(71)64-34-14-22-42-72(64)76/h1-48,73-76H |
InChI Key |
USZHDELYXSKOKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC(=C3)C4C5=CC=CC=C5C6=CC=CC=C46)C7C8=CC=CC=C8C9=CC=CC=C79)C1=CC(=CC(=C1)C1C2=CC=CC=C2C2=CC=CC=C12)C1C2=CC=CC=C2C2=CC=CC=C12 |
Origin of Product |
United States |
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